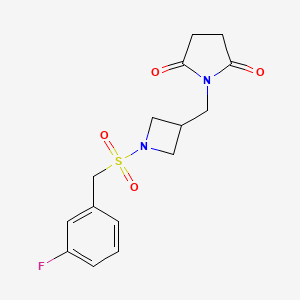

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O4S/c16-13-3-1-2-11(6-13)10-23(21,22)17-7-12(8-17)9-18-14(19)4-5-15(18)20/h1-3,6,12H,4-5,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVSSAXRNBGLCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable nucleophile.

Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.

Formation of the Pyrrolidine-2,5-dione Moiety: The final step involves the formation of the pyrrolidine-2,5-dione moiety through a cyclization reaction involving a suitable dione precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that compounds similar to 1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione exhibit diverse biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity : Studies have suggested potential cytotoxic effects against cancer cell lines, indicating its role as a lead compound in cancer therapy.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of sulfonamide derivatives, including those with azetidine structures. The research demonstrated that introducing specific functional groups could enhance antibacterial activity against resistant strains .

Anticancer Research

Research conducted at the University of Amsterdam explored the anticancer potential of pyrrolidine derivatives. The findings indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines .

Mechanistic Studies

Mechanistic studies have utilized molecular docking simulations to understand how this compound interacts with biological targets such as enzymes or receptors. These studies are crucial for elucidating the compound's mechanism of action and identifying potential side effects .

Mechanism of Action

The mechanism of action of 1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-2,5-dione derivatives exhibit diverse pharmacological activities depending on substituent groups. Below is a comparative analysis of structurally or functionally related compounds:

Structural and Functional Analogues

Key Observations

Substituent Impact on Activity :

- Antimicrobial Activity : Pyridine-containing derivatives (e.g., Mannich bases) show moderate antimicrobial effects, likely due to enhanced membrane permeability from the pyridine moiety .

- Anticonvulsant Activity : Bulky substituents (e.g., cyclohexyl, aryloxy) at position 3 of the succinimide ring enhance GABA-transaminase inhibition or seizure protection. Compound VI (3-cyclohexyl) demonstrated the highest potency (ED50 = 30 mg/kg) , while unsubstituted derivatives were inactive .

- Fluorine Effects : The target compound’s 3-fluorobenzyl group may improve metabolic stability and target binding, as fluorination is a common strategy in CNS drug design.

The target compound’s sulfonylazetidine group may require multi-step synthesis, similar to bromoalkylation methods used for indole-pyrrolidine derivatives .

Pharmacological Potential: Compared to GABA-T inhibitors like 1-(4-acetylphenyl)-3-aryloxy derivatives , the target compound’s sulfonamide-azetidine system could offer improved blood-brain barrier penetration or enzyme selectivity.

Data Table: Comparative Pharmacological Profiles

Biological Activity

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a pyrrolidine core with a sulfonamide and azetidine moiety, suggesting multifaceted interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H17FN4O2S. The structure includes:

- Azetidine ring : A four-membered saturated ring containing nitrogen.

- Pyrrolidine-2,5-dione : A five-membered ring contributing to the compound's reactivity.

- Fluorobenzyl sulfonyl group : Enhances lipophilicity and potential biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer effects.

Antimicrobial Activity

Studies have shown that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, related compounds have been reported to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

The compound's structure suggests potential anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest. For example, analogs have shown effectiveness against leukemia cell lines with ID50 values in the low micromolar range.

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds:

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To confirm efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.

- Mechanistic Studies : To elucidate the pathways involved in its action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.